Cas no 897464-60-7 (N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)

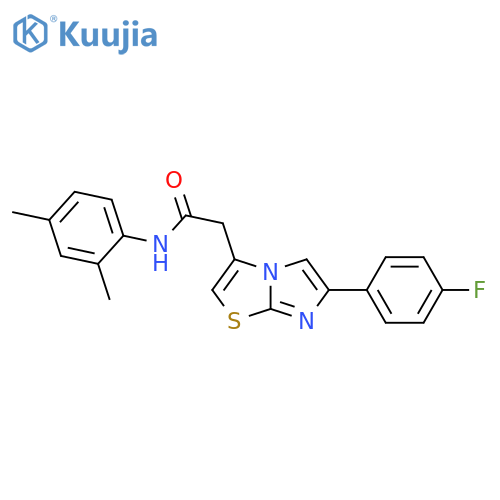

897464-60-7 structure

商品名:N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide

CAS番号:897464-60-7

MF:C21H18FN3OS

メガワット:379.450526714325

CID:5481111

N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

- N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide

-

- インチ: 1S/C21H18FN3OS/c1-13-3-8-18(14(2)9-13)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)

- InChIKey: XGFOLUPUVARQPJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C)C=C1C)(=O)CC1=CSC2=NC(C3=CC=C(F)C=C3)=CN21

N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2606-0824-15mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-20μmol |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-10mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 10mg |

$79.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-20mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-75mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-50mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-3mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-10μmol |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 10μmol |

$69.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-1mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F2606-0824-2mg |

N-(2,4-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

897464-60-7 | 90%+ | 2mg |

$59.0 | 2023-07-28 |

N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

897464-60-7 (N-(2,4-dimethylphenyl)-2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-ylacetamide) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量